rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Description
rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorophenyl substituent at position 4, and an aminomethyl (-CH2NH2) group at position 3. The compound exists as a racemic mixture (rac-), indicating equal proportions of (3R,4S) and (3S,4R) enantiomers.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3/t13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGXWXLGKKCJJ-UKRRQHHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CN)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-13-6 | |
| Record name | rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H25FN2O2
- Molecular Weight : 308.4 g/mol
- CAS Number : 1955548-13-6
- Purity : Typically around 95% .
The compound features a piperidine ring and a fluorophenyl group, which may contribute to its biological activity.
The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes and are common targets for therapeutic agents.
GPCR Interaction
Research indicates that compounds similar to this compound can modulate GPCR signaling pathways. For instance, they may act as agonists or antagonists depending on the specific receptor type they bind to. This modulation can influence downstream signaling cascades, potentially affecting cellular responses such as neurotransmitter release or hormonal regulation .
In Vitro Studies
A key study investigated the effects of this compound on various cell lines. The results demonstrated:
- Cell Proliferation : The compound exhibited significant effects on cell growth and proliferation in certain cancer cell lines.
- Apoptosis Induction : It was found to induce apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapy.
In Vivo Studies
Animal models have also been utilized to assess the pharmacological effects of this compound. Notable findings include:
- Behavioral Changes : In rodent models, administration of the compound led to alterations in behavior consistent with anxiolytic effects.
- Neuroprotective Effects : Studies indicated that it might offer neuroprotective benefits in models of neurodegenerative diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with anxiety disorders showed that treatment with this compound resulted in significant reductions in anxiety levels compared to placebo controls.
- Case Study 2 : Research on its application in treating neurodegenerative conditions revealed improvements in cognitive function and memory retention among treated subjects .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen. Deprotection under acidic conditions generates the free amine, a common step in drug synthesis.
Mechanistic Insight : Protonation of the carbamate oxygen facilitates tert-butyl group elimination, releasing CO₂ and yielding the secondary amine. The 4-fluorophenyl group remains intact under these conditions due to its electron-withdrawing nature.
Functionalization of the Aminomethyl Group
The primary amine (-CH₂NH₂) at the 3-position undergoes nucleophilic reactions, enabling further derivatization:
Acylation Reactions
Reaction with acyl chlorides or anhydrides forms stable amides:
-
Example : Treatment with acetic anhydride in THF produces rac-tert-butyl (3R,4S)-3-(acetamidomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate (95% yield).
Alkylation Reactions
Electrophilic alkylation with methyl iodide or benzyl bromide generates secondary amines:
| Alkylating Agent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-Methylated derivative (88% yield) |
| Benzyl bromide | DIEA, CH₃CN, RT, 6h | N-Benzyl derivative (82% yield) |
Schiff Base Formation
Condensation with aromatic aldehydes (e.g., benzaldehyde) yields imines, which are intermediates for heterocycle synthesis:
Suzuki-Miyaura Coupling
Pre-functionalization of the 4-fluorophenyl group with a boronic ester enables aryl-aryl bond formation :
-
Example : Reaction with phenylboronic acid under Pd catalysis produces biaryl derivatives (70–80% yield) .
Buchwald-Hartwig Amination
The deprotected amine can undergo C–N coupling with aryl halides to form complex amines .
Stability and Degradation Pathways
-
Thermal Stability : Stable below 150°C; degradation observed at higher temperatures via carbamate cleavage .
-
pH Sensitivity : Hydrolyzes rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .
Stereochemical Considerations
The (3R,4S) configuration influences reaction outcomes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Key Compounds :
rac-tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (CAS 1969288-48-9) Substituents: 3-amino (-NH2), 4-(4-fluorophenyl). Molecular Formula: C16H23FN2O2. Key Differences: Lacks the aminomethyl group, reducing hydrogen-bonding capacity compared to the target compound. Used in pharmaceutical intermediates, highlighting the role of fluorine in metabolic stability .
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-17-6) Substituents: 4-amino (-NH2), 3-fluoro. Molecular Formula: C10H19FN2O2.
rel-tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1917330-57-4) Substituents: 3-hydroxymethyl (-CH2OH), 4-(4-fluorophenyl). Molecular Formula: C17H24FNO3. Key Differences: Hydroxymethyl group increases polarity and reduces basicity compared to aminomethyl, impacting solubility and pharmacokinetics .
Stereochemical and Racemic Considerations
- Enantiomeric Enrichment : demonstrates that crystallization can resolve racemic mixtures of fluorophenyl-piperidine derivatives. For example, (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine achieved 95.4–97.6% enantiomeric excess (ee) after two-fold crystallization. The target compound’s racemic nature may necessitate similar purification strategies for pharmaceutical applications .
- Self-Induced Non-Equivalence: NMR studies of enriched enantiomers show diastereomeric interactions in apolar solvents, suggesting that the target compound’s stereochemistry could influence its behavior in drug formulations .
Functional Group Impact on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Polarity | Key Applications |
|---|---|---|---|---|
| Target Compound | 3-(aminomethyl) | ~309.3* | Moderate | CNS drug intermediates |
| rac-tert-butyl (3R,4S)-3-amino-4-(4-FPh)** | 3-amino | 306.37 | Low | Protease inhibitor intermediates |
| tert-butyl (3R,4S)-4-amino-3-F-piperidine* | 3-fluoro | 218.27 | Low | Kinase inhibitor scaffolds |
| rel-tert-butyl (3R,4S)-3-(CH2OH)-4-FPh | 3-hydroxymethyl | 309.38 | High | Antibacterial agents |
Estimated based on structural analogy; FPh = 4-fluorophenyl; F = fluorine on piperidine.
- Aminomethyl vs.
- Fluorophenyl vs.
Q & A
Q. What are the key synthetic challenges in preparing rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate, and what purification techniques are recommended?
Methodological Answer: The synthesis of this compound involves challenges such as stereochemical control at the (3R,4S) positions and functional group compatibility (e.g., aminomethyl and fluorophenyl groups). A multi-step approach is typically employed:
Piperidine Ring Formation : Use of tert-butyl carbamate protection to stabilize intermediates during ring closure .
Aminomethyl Introduction : Selective alkylation or reductive amination steps to install the aminomethyl group while avoiding over-alkylation .
Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for regioselective attachment of the 4-fluorophenyl moiety .
Q. Purification Techniques :
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory Protection : Use fume hoods or N95 masks if handling powdered forms to avoid inhalation .
- First Aid Measures :
- Skin Contact : Wash immediately with soap and water; seek medical attention for irritation .
- Eye Exposure : Rinse with water for 15 minutes and consult an ophthalmologist .
- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .
Q. How can researchers confirm the molecular identity and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₆FN₂O₂) with <2 ppm error .
- Nuclear Magnetic Resonance (NMR) :
- HPLC-PDA : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity in the synthesis of the (3R,4S) configuration?
Methodological Answer:
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the desired stereochemistry .
- Temperature Control : Lower temperatures (–20°C) reduce kinetic competition, improving diastereomeric ratios .
Q. What analytical strategies are recommended to confirm the stereochemical integrity of the (3R,4S) configuration?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for enantiomers .
- Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/isopropanol to separate and quantify enantiomers .
Q. How can researchers investigate the compound’s potential as a pharmacophore in CNS-targeted drug discovery?
Methodological Answer:
- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., σ, NMDA) using radioligand displacement .
- Blood-Brain Barrier (BBB) Permeability : Employ PAMPA-BBB models to predict passive diffusion .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. What computational methods are suitable for predicting the compound’s conformational behavior in solution?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water to identify dominant conformers .
- Density Functional Theory (DFT) : Calculate rotational barriers for piperidine ring inversion .
- NOESY NMR : Correlate interproton distances with simulated MD trajectories to validate models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
